Manganese oleate

Description

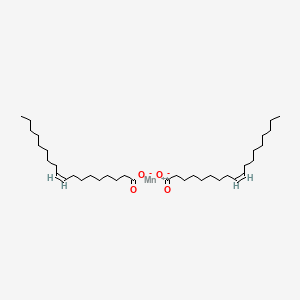

Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);(Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXLRVFDLJOZJC-CVBJKYQLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014843 | |

| Record name | Manganese dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23250-73-9 | |

| Record name | Manganese oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X55694649 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Manganese Oleate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Manganese oleate, a metal-organic compound, has emerged as a critical precursor in the field of nanoscience, particularly for the synthesis of high-quality manganese-based nanoparticles. Its unique properties and versatile reactivity make it an invaluable tool in various research and development sectors, including catalysis, biomedical imaging, and drug delivery. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, with a focus on its applications relevant to drug development.

Chemical Structure and Core Properties

This compound is the manganese(II) salt of oleic acid. The oleate ligands, long-chain fatty acids, not only serve as the manganese source but also act as capping agents during the formation of nanoparticles, controlling their size and shape.[1] The coordination of the oleate to the manganese center is thermodynamically stable, which helps in preventing the oxidation of the Mn(II) ion.[1]

The chemical formula for this compound is C36H66MnO4, and it has a molecular weight of approximately 617.84 g/mol .[][3][4][5][6] It is typically a brown, granular mass that is soluble in oleic acid and ether but insoluble in water.[7][8]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23250-73-9 | [1][][3][5][6] |

| Molecular Formula | C36H66MnO4 | [][4][5][6] |

| Molecular Weight | 617.84 g/mol | [][3][5][6] |

| Appearance | Brown, granular mass | [7][8] |

| Boiling Point | 360°C at 760 mmHg | [][3] |

| Solubility | Insoluble in water; Soluble in ether and oleic acid; Slightly soluble in alcohol | [7][8] |

| InChI Key | XYXLRVFDLJOZJC-CVBJKYQLSA-L | [1][] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: ion exchange and direct synthesis. The choice of method can influence the purity and properties of the resulting compound and, consequently, the nanoparticles derived from it.

Experimental Protocol 1: Synthesis via Ion Exchange

This method involves the reaction of a manganese salt with an alkali metal oleate, such as sodium oleate. It is a widely used technique for preparing high-purity metal oleates and is suitable for large-scale production.[1]

Materials:

-

Manganese chloride (MnCl2)

-

Sodium oleate

-

Ethanol

-

Water

-

Hexane

Procedure:

-

Prepare a solution of sodium oleate in a mixture of ethanol and water.

-

Prepare an aqueous solution of manganese chloride.

-

Add the manganese chloride solution dropwise to the sodium oleate solution while stirring vigorously. A precipitate of this compound will form.

-

Continue stirring the mixture at an elevated temperature (e.g., 70°C) for a few hours to ensure the completion of the reaction.[9]

-

Cool the mixture to room temperature and collect the precipitate by filtration.

-

Wash the precipitate with a water/ethanol mixture and then with water to remove any unreacted starting materials and byproducts.

-

Dry the resulting this compound powder under vacuum.

Experimental Protocol 2: Direct Synthesis

Direct synthesis involves the reaction of a manganese salt, such as manganese(II) acetate, directly with oleic acid at elevated temperatures.[1]

Materials:

-

Manganese(II) acetate tetrahydrate

-

Oleic acid

-

1-octadecene (solvent)

Procedure:

-

Combine manganese(II) acetate tetrahydrate and oleic acid in a round-bottom flask.

-

Heat the mixture to 180°C under an inert atmosphere (e.g., nitrogen) and maintain this temperature for approximately 2 hours to form the manganese-oleate complex.[10]

-

For the synthesis of MnO nanoparticles, add 1-octadecene to the flask and heat the mixture to a higher temperature (e.g., 310-320°C).[10][11] The this compound will decompose to form MnO nanoparticles.

-

The resulting nanoparticles can be precipitated by adding a non-solvent like ethanol or acetone and collected by centrifugation.

Characterization of this compound and Derived Nanoparticles

Several analytical techniques are employed to characterize this compound and the nanoparticles synthesized from it.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the oleate ligands to the manganese center by identifying the characteristic vibrational modes of the carboxylate group.[1][10]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the this compound complex and determines the temperature at which it decomposes to form manganese oxide. It can also be used to quantify the organic content.[1][9][12]

-

Transmission Electron Microscopy (TEM): Visualizes the size, shape, and morphology of the nanoparticles produced from the thermal decomposition of this compound.[1][13]

-

X-ray Diffraction (XRD): Determines the crystal structure and phase purity of the resulting manganese oxide nanoparticles.[10]

Applications in Drug Development

While this compound itself is primarily a precursor, the manganese oxide nanoparticles synthesized from it have significant potential in drug development, particularly in diagnostics and drug delivery.

-

Magnetic Resonance Imaging (MRI): Manganese oxide nanoparticles, especially Mn3O4 and MnO, are effective T1 contrast agents for MRI due to the paramagnetic properties of manganese.[14][15] This enables their use in preclinical imaging to visualize tissues and monitor disease progression. Encapsulating these nanoparticles in biocompatible carriers like liposomes or micelles can help overcome the potential toxicity of free manganese ions.[15][16]

-

Drug Delivery Systems: The oleate-coated surface of the nanoparticles can be functionalized to carry therapeutic agents. For instance, L-dopa, a drug used to treat Parkinson's disease, has been successfully loaded onto manganese oxide nanoparticles.[14] The size and composition of the nanoparticles can be tuned to control the release of the drug.[14] Furthermore, these nanoparticles can be incorporated into multifunctional lipid-micellar nanoparticles for the simultaneous delivery of drugs and genes.[15]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Chemical structure of this compound.

Caption: Experimental workflow from synthesis to application.

Conclusion

This compound is a versatile and indispensable precursor for the controlled synthesis of manganese-based nanoparticles. Its well-defined chemical structure and properties allow for the production of nanomaterials with tunable sizes and shapes, which are critical for their performance in various applications. For researchers and professionals in drug development, the nanoparticles derived from this compound offer exciting opportunities for creating advanced diagnostic tools and targeted drug delivery systems. A thorough understanding of the synthesis and characterization of this compound is paramount to harnessing its full potential in these innovative biomedical applications.

References

- 1. This compound | 23250-73-9 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Manganese dioleate | C36H66MnO4 | CID 9873816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 油酸錳 | 23250-73-9 [m.chemicalbook.com]

- 7. This compound | 23250-73-9 [chemicalbook.com]

- 8. This compound [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Manganese-loaded lipid-micellar theranostics for simultaneous drug and gene delivery to lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Coordination Chemistry of Manganese (II) Oleate

Introduction to Manganese (II) Oleate

Manganese (II) oleate is a metal-organic compound formed between the manganese (II) ion (Mn²⁺) and two oleate ligands, the conjugate base of oleic acid. Its primary significance lies in its role as a highly effective and versatile precursor for the synthesis of manganese-based nanoparticles, particularly manganese oxides (MnO, Mn₃O₄).[1][2] The thermal decomposition of the Mn(II)-oleate complex in high-boiling point organic solvents is a cornerstone method for producing highly crystalline and monodisperse nanoparticles with controlled sizes and shapes.[1][2] The oleate ligand serves a dual purpose: it acts as the manganese source and as a surface capping agent, ensuring the stability and dispersibility of the resulting nanoparticles in non-polar solvents.[1]

The precise control afforded by this precursor makes it invaluable in fields requiring advanced nanomaterials. In drug development and diagnostics, nanoparticles derived from manganese (II) oleate are extensively explored as T1-weighted contrast agents for Magnetic Resonance Imaging (MRI) and as platforms for targeted drug delivery and theranostics.[3][4][5][6] Understanding the fundamental coordination chemistry of the Mn(II)-oleate complex is therefore critical to manipulating reaction kinetics and thermodynamics to achieve desired nanoparticle properties.

Core Coordination Chemistry

The behavior and reactivity of the manganese (II) oleate complex are governed by the electronic structure of the central metal ion and the versatile binding capabilities of the carboxylate ligand.

The Manganese (II) Ion

The Mn(II) ion has a d⁵ electronic configuration. In nearly all its complexes, including with oleate, it exists in a high-spin state (S = 5/2), making it strongly paramagnetic.[7] This high spin number is a key reason for its utility in MRI applications.[3][8] Mn(II) is a hard Lewis acid and typically forms complexes with coordination numbers ranging from four to six, accommodating various geometries such as tetrahedral and octahedral.

The Oleate Ligand and Its Coordination Modes

The oleate ligand (C₁₇H₃₃COO⁻) coordinates to the Mn(II) center through its carboxylate head group. Carboxylate ligands are known for their ability to adopt a variety of coordination modes, which directly influences the structure of the resulting metal-oleate complex and the subsequent nanoparticle formation.[9][10] The most common modes include:

-

Monodentate: Only one of the carboxylate oxygen atoms binds to a single Mn(II) ion.[11]

-

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single Mn(II) ion, forming a stable four-membered ring.[11][12]

-

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different Mn(II) ions, linking them together to form dimeric or polymeric structures.[9][12]

References

- 1. Manganese oleate | 23250-73-9 | Benchchem [benchchem.com]

- 2. Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00991A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifrequency Pulsed EPR Studies of Biologically Relevant Manganese(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of Manganese Oleate's Thermal Decomposition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of manganese oleate, a critical process in the synthesis of manganese-based nanoparticles for various applications, including drug delivery and medical imaging. This document details the underlying chemical transformations, experimental protocols for analysis, and key quantitative data to support reproducible and controlled nanoparticle fabrication.

Executive Summary

The thermal decomposition of this compound is a versatile and widely utilized method for the production of high-quality, monodisperse manganese oxide nanoparticles. This process involves the controlled heating of a this compound precursor in a high-boiling point solvent, leading to its decomposition and the subsequent nucleation and growth of nanoparticles. The size, shape, and crystalline phase of the resulting manganese oxide nanoparticles are highly dependent on various reaction parameters, including temperature, heating rate, and the presence of co-surfactants. A thorough understanding of the decomposition mechanism is paramount for the rational design and synthesis of nanoparticles with tailored properties for advanced biomedical applications.

The Thermal Decomposition Pathway

The thermal decomposition of manganese (II) oleate is a complex process that can be broadly categorized into three key stages: initiation, decomposition, and nanoparticle formation.

Initiation: At elevated temperatures, typically above 200 °C, the this compound complex becomes thermally unstable. The initial step is believed to involve the weakening and eventual cleavage of the ionic bond between the manganese (II) ion and the carboxylate group of the oleate ligands.

Decomposition: Following the initial bond cleavage, the oleate ligand undergoes a series of fragmentation reactions. This process is thought to proceed via a radical mechanism, leading to the formation of various volatile organic byproducts. The primary gaseous products identified through techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) are water (H₂O) and carbon dioxide (CO₂). The decarboxylation of the oleate ligand is a key step in this stage.

Nanoparticle Formation: The manganese (II) species, now freed from the oleate ligands, become highly reactive. These manganese precursors rapidly nucleate to form small clusters, which then grow into larger manganese oxide (MnO) nanoparticles. The oleic acid and its decomposition products present in the reaction mixture act as capping agents, stabilizing the nanoparticles and preventing their aggregation. The final crystalline phase of the manganese oxide can be influenced by the reaction atmosphere and temperature, with the potential for oxidation to other phases such as Mn₃O₄.

A proposed logical flow of the thermal decomposition of this compound is depicted in the following diagram:

Caption: Proposed mechanism for the thermal decomposition of this compound.

Quantitative Data Presentation

The thermal decomposition of this compound has been characterized using various analytical techniques. The following tables summarize key quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

| Parameter | Value | Reference |

| Decomposition Onset Temperature (Tonset) | ~220 °C | [1] |

| Primary Decomposition Temperature Range | 250 - 350 °C | [2] |

| Major Mass Loss Event | Corresponds to the loss of oleate ligands | [3] |

| Identified Gaseous Byproducts | H₂O (m/z = 18), CO₂ (m/z = 44) | [2] |

Table 1: Key Thermal Decomposition Parameters for this compound.

| Heating Rate (°C/min) | Tonset (°C) | Peak Decomposition Temp (°C) | Final Residue (%) |

| 5 | 245 | 310 | ~20 |

| 10 | 255 | 325 | ~21 |

| 20 | 268 | 340 | ~22 |

Table 2: Influence of Heating Rate on the Thermal Decomposition of this compound (Illustrative Data).

Experimental Protocols

Reproducible synthesis and analysis of this compound and its decomposition products require meticulous adherence to experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of Manganese (II) Oleate

This protocol describes a common ion exchange method for the synthesis of manganese (II) oleate.

Materials:

-

Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium oleate

-

Ethanol

-

Hexane

-

Distilled water

Procedure:

-

Dissolve manganese (II) chloride tetrahydrate in distilled water to create a 0.5 M solution.

-

Dissolve sodium oleate in a 1:1 (v/v) mixture of ethanol and distilled water to create a 1.0 M solution.

-

Heat both solutions to 60 °C.

-

Slowly add the manganese chloride solution to the sodium oleate solution while stirring vigorously. A precipitate of this compound will form immediately.

-

Continue stirring the mixture at 60 °C for 2 hours to ensure complete reaction.

-

Cool the mixture to room temperature and collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with a 1:1 (v/v) mixture of ethanol and distilled water to remove unreacted starting materials and byproducts.

-

Perform a final wash with distilled water.

-

Dry the purified this compound product in a vacuum oven at 60 °C overnight.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This protocol outlines the procedure for analyzing the thermal decomposition of this compound using TGA-MS.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)

Procedure:

-

Place 5-10 mg of the dried this compound sample into an alumina TGA crucible.

-

Place the crucible onto the TGA balance.

-

Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual oxygen.

-

Heat the sample from room temperature to 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

Continuously monitor the sample mass (TGA) and the evolved gases (MS) throughout the heating program. For MS, scan a mass-to-charge ratio (m/z) range of 10-100 to detect potential decomposition products.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass.

-

Analyze the MS data to identify the gaseous species evolved at different temperatures by correlating the ion currents of specific m/z values with the mass loss steps in the TGA data.

Synthesis of Manganese Oxide Nanoparticles

This protocol details the thermal decomposition of this compound for the synthesis of manganese oxide nanoparticles.

Materials:

-

Manganese (II) oleate

-

1-Octadecene (or other high-boiling point solvent)

-

Oleic acid (optional, as a co-surfactant)

-

Argon or Nitrogen gas

-

Hexane

-

Ethanol

Procedure:

-

In a three-neck round-bottom flask equipped with a condenser, thermocouple, and a gas inlet/outlet, combine manganese (II) oleate and 1-octadecene. If desired, add oleic acid as a co-surfactant.

-

Flush the flask with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen.

-

Under a continuous flow of inert gas, heat the mixture to the desired decomposition temperature (e.g., 320 °C) with vigorous stirring.

-

Maintain the reaction at this temperature for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth. The solution will typically turn from a pale color to a dark brown or black suspension.

-

After the desired reaction time, cool the mixture to room temperature.

-

Add hexane to the cooled mixture to dissolve the nanoparticles and unreacted precursors.

-

Induce precipitation of the nanoparticles by adding ethanol.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles several times with a mixture of hexane and ethanol to remove excess solvent and unreacted oleic acid.

-

Dry the final manganese oxide nanoparticle product under vacuum.

The following diagram illustrates the general workflow for the synthesis of manganese oxide nanoparticles via the thermal decomposition of this compound.

References

The Pivotal Role of Oleate Ligands in Nanoparticle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanotechnology, the precise control over the synthesis of nanoparticles is paramount to harnessing their unique properties for a myriad of applications, from targeted drug delivery to advanced imaging and catalysis. Among the various chemical strategies employed, the use of oleate as a ligand has emerged as a versatile and powerful tool for directing the formation of a wide array of nanoparticles with tailored sizes, shapes, and surface functionalities. This in-depth technical guide elucidates the multifaceted role of the oleate ligand in nanoparticle synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the rational design and fabrication of next-generation nanomaterials.

The Multifunctional Nature of the Oleate Ligand

Oleic acid, and its conjugate base oleate, is an 18-carbon monounsaturated fatty acid that serves multiple critical functions during the synthesis of colloidal nanoparticles. Its amphiphilic nature, possessing a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail, allows it to act as a highly effective capping agent or surfactant.[1] This dual characteristic is fundamental to its ability to influence nanoparticle formation in several key ways:

-

Size and Shape Control: By adsorbing to the surface of nascent nanoparticles, oleate ligands modulate the growth rate of different crystal facets.[2][3] This selective binding influences the final morphology of the nanoparticles, enabling the synthesis of diverse shapes ranging from spheres and cubes to rods and more complex structures.[2][3] The concentration of oleic acid can also directly impact the final size of the nanoparticles; higher concentrations often lead to smaller particles by providing a greater number of stabilizing ligands that cap the particle surface and prevent further growth.[4]

-

Prevention of Aggregation: The long hydrocarbon chains of the oleate ligands provide steric hindrance, creating a protective barrier that prevents nanoparticles from agglomerating in solution.[2][3][5] This ensures the formation of monodisperse and colloidally stable nanoparticle suspensions, which is crucial for many applications.

-

Precursor Formation: Oleate can react with metal salts to form metal-oleate complexes.[6][7] These complexes often serve as the direct precursors that undergo thermal decomposition to form the nanoparticle core.[8][9] The structure and thermal stability of these metal-oleate complexes can significantly influence the nucleation and growth kinetics of the nanoparticles.[4][8]

-

Reaction Kinetics Modulation: The binding strength and dynamic exchange of oleate ligands on the nanoparticle surface can affect the diffusion of monomers to the growing crystal, thereby influencing the overall reaction kinetics.[6] This control over the kinetics is a key factor in achieving a narrow particle size distribution.

Mechanistic Insights into Oleate-Mediated Nanoparticle Formation

The formation of nanoparticles in the presence of oleate ligands is a complex process involving several stages, from precursor formation to nucleation and controlled growth.

Metal-Oleate Complex Formation

A common starting point in many syntheses is the reaction between a metal salt (e.g., metal chloride) and sodium oleate or oleic acid to form a metal-oleate complex.[6][7] These complexes can have well-defined structures, such as the trinuclear-oxo carboxylate structure identified for iron-oleate complexes.[6][7] The formation of these precursors is a critical step as it homogenizes the reaction mixture and sets the stage for a controlled decomposition process.

Thermal Decomposition, Nucleation, and Growth

The metal-oleate complex is then subjected to high temperatures in a high-boiling point solvent. This thermal energy initiates the decomposition of the complex, releasing metal atoms that form nuclei. The oleate ligands present in the reaction mixture rapidly adsorb onto the surface of these nuclei. This capping layer controls the subsequent growth of the nanoparticles by regulating the addition of more monomers from the solution. The separation of the nucleation and growth phases, often achieved by rapid injection of precursors at a high temperature, is crucial for producing monodisperse nanoparticles.[8]

Quantitative Data on Oleate-Mediated Nanoparticle Synthesis

The precise control afforded by oleate ligands is evident in the ability to tune nanoparticle size by varying reaction parameters. The following tables summarize quantitative data from various studies.

Table 1: Synthesis of Iron Oxide Nanoparticles

| Precursor | Oleic Acid Concentration | Other Ligands | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |

| Iron (III) Oleate | Varied | 1-Octadecene (solvent) | 320 | 2-30 | [9] |

| Fe(acac)₃ | Present | Oleylamine | Not specified | Controlled size | [10] |

| Iron (III) Oleate | 20 mmol | 1-Octadecene (solvent) | 320 | Not specified | [11] |

Table 2: Synthesis of Upconversion Nanoparticles (UCNPs)

| Host Material | Lanthanide Dopants | Ligands | Solvent | Reaction Temperature (°C) | Resulting Nanoparticle Size/Shape | Reference |

| NaYF₄ | Yb³⁺, Er³⁺ | Oleic Acid | 1-Octadecene | 310 | Hexagonal phase | [12] |

| NaYF₄ | Yb³⁺, Er³⁺/Tm³⁺ | Oleic Acid, Trioctylphosphine (TOP) | 1-Octadecene | Not specified | Phase transition from cubic to hexagonal | [13][14] |

| NaYF₄ | Yb³⁺, Er³⁺ | Oleic Acid | 1-Octadecene | 150 (initial), then higher | Not specified | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of high-quality nanoparticles. Below are representative protocols for the synthesis of oleate-capped iron oxide and upconversion nanoparticles.

Protocol for Synthesis of Oleate-Capped Iron Oxide Nanoparticles

This protocol is adapted from the work of Park et al. (2004) and involves a two-step process.[11]

Step 1: Preparation of the Iron-Oleate Precursor

-

Dissolve 10.8 g (40 mmol) of iron(III) chloride hexahydrate and 36.5 g (120 mmol) of sodium oleate in a mixture of 80 mL ethanol, 60 mL distilled water, and 140 mL heptane.

-

Heat the mixture to reflux at 70°C for 4 hours under an argon atmosphere.

-

After the reaction, separate the upper heptane layer containing the iron-oleate complex using a separatory funnel.

-

Wash the organic layer three times with 40 mL of distilled water.

-

Evaporate the heptane using a rotary evaporator to obtain a dark brown, waxy solid of the iron-oleate complex.

Step 2: Synthesis of Iron Oxide Nanoparticles

-

In a 500 mL three-neck flask, mix 36 g of the iron-oleate complex with 5.7 g of oleic acid and 200 g of 1-octadecene.

-

Heat the mixture to 100°C for 5 minutes to remove any residual heptane.

-

Under a reflux condenser, heat the mixture to 320°C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 500 mL of ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation and wash them three times with ethanol.

-

Dry the nanoparticles and disperse them in a nonpolar solvent like heptane for storage.

Protocol for Synthesis of Oleate-Capped NaYF₄:Yb³⁺,Er³⁺ Upconversion Nanoparticles

This protocol is a general thermal decomposition method.[12]

-

Prepare the lanthanide trifluoroacetate precursors by reacting the corresponding lanthanide oxides (e.g., Y₂O₃, Yb₂O₃, Er₂O₃) with trifluoroacetic acid and water, followed by drying.

-

In a three-neck flask, combine the lanthanide trifluoroacetate precursors with sodium trifluoroacetate, 7.5 mL of oleic acid, and 7.5 mL of 1-octadecene (Solution A).

-

In a separate reaction flask, add 12.5 mL of oleic acid and 12.5 mL of 1-octadecene (Solution B).

-

Degas both solutions at 150°C under vacuum for 30 minutes.

-

Under an argon atmosphere, heat Solution B to 310°C.

-

Inject Solution A into the hot reaction flask at a controlled rate (e.g., 1.5 mL/min) using a syringe pump.

-

Maintain the reaction at 310°C for 2 hours with vigorous stirring.

-

Cool the mixture to room temperature.

-

Precipitate the nanoparticles by adding a mixture of hexane and ethanol.

-

Isolate the nanoparticles by centrifugation and wash them with ethanol.

Ligand Exchange for Biomedical Applications

For applications in biological systems, the hydrophobic oleate ligands must be replaced with hydrophilic ones to ensure dispersibility in aqueous media.[7][16] This process, known as ligand exchange, is a critical post-synthesis modification step.[17]

Common strategies for ligand exchange include:

-

Acid Treatment: The oleate-capped nanoparticles can be treated with an acid (e.g., HCl) to protonate the carboxylate groups, weakening their bond to the nanoparticle surface and allowing for their removal.[12][16][17] The now "ligand-free" nanoparticles can then be coated with a desired hydrophilic ligand.

-

Direct Exchange: This involves introducing a hydrophilic ligand with a stronger binding affinity for the nanoparticle surface than oleate. The new ligand displaces the oleate ligands in a single step.

Conclusion

The oleate ligand is an indispensable tool in the arsenal of chemists and materials scientists for the synthesis of high-quality, monodisperse nanoparticles. Its multifaceted roles as a capping agent, precursor component, and kinetic modulator provide a high degree of control over the final properties of the nanomaterials. For drug development professionals, understanding the principles of oleate-mediated synthesis and subsequent ligand exchange is crucial for the design of nanoparticle-based therapeutics with desired stability, biocompatibility, and targeting capabilities. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for the rational design and fabrication of advanced nanomaterials for a wide range of scientific and biomedical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 3. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D2NH00111J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]

- 6. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. collaborate.princeton.edu [collaborate.princeton.edu]

- 15. Assessing the reproducibility and up-scaling of the synthesis of Er,Yb-doped NaYF4-based upconverting nanoparticles and control of size, morphology, and optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An efficient synthetic strategy for ligand-free upconversion nanoparticles - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00411A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Manganese Oleate as a Precursor for High-Quality Manganese Oxide Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of manganese oxide (MnO) nanoparticles utilizing manganese oleate as a precursor. The thermal decomposition of a this compound complex is a widely adopted and highly effective method for producing uniform, crystalline nanoparticles with controlled sizes and shapes.[1] This control is critical for applications in biomedical imaging, drug delivery, and theranostics, where nanoparticle properties directly influence performance and biocompatibility.[2][3] This document details the necessary experimental protocols, summarizes key quantitative data, and illustrates the underlying processes and workflows.

Synthesis of the this compound Precursor

The this compound complex can be prepared beforehand (ex situ) or formed within the reaction mixture (in situ).[4][5] The ex situ method offers greater control over the precursor's purity and stoichiometry before its use in nanoparticle synthesis.

Experimental Protocol: Preparation of this compound Complex

This protocol is adapted from a procedure reported by Schladt et al.[6]

Materials:

-

Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Oleic acid

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard Schlenk line equipment for inert atmosphere operations

Procedure:

-

In a round-bottom flask, dissolve 7.94 g (40 mmol) of manganese chloride tetrahydrate and 22.60 g (80 mmol) of oleic acid in 200 mL of methanol.[6]

-

Separately, prepare a solution of 3.2 g (80 mmol) of sodium hydroxide in 200 mL of methanol.

-

Add the NaOH solution to the manganese chloride/oleic acid solution while stirring vigorously.

-

Heat the mixture to reflux for 1 hour.

-

After cooling to room temperature, transfer the mixture to a separatory funnel. Add 200 mL of deionized water and 200 mL of hexane.

-

Shake the funnel to extract the this compound complex into the organic phase (hexane).

-

Separate the organic layer and wash it three times with a 1:1 (v/v) mixture of methanol and water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Dry the resulting waxy solid product under vacuum at 100-150°C for several hours to remove any residual solvent or water.[6]

Synthesis of MnO Nanoparticles from this compound

The primary method for synthesizing MnO nanoparticles from the this compound precursor is thermal decomposition in a high-boiling point, non-polar solvent.[1][2] The size and morphology of the resulting nanoparticles are highly dependent on reaction parameters such as temperature, time, heating rate, and the choice of solvent.[2][6][7]

Experimental Workflow: From Precursor to Characterization

The overall process for synthesizing and characterizing MnO nanoparticles is depicted below. This workflow outlines the key stages from the initial precursor synthesis to the final analysis of the nanoparticle product.

Caption: General workflow for MnO nanoparticle synthesis and characterization.

Experimental Protocol: Thermal Decomposition of this compound

This protocol describes a general procedure for synthesizing MnO nanoparticles. Specific parameters can be adjusted to target different nanoparticle sizes.[2][6]

Materials:

-

This compound precursor

-

1-Octadecene (or other high-boiling point solvent like dibenzyl ether)[4]

-

Hexane

-

Acetone or Ethanol (for precipitation)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermocouple with temperature controller

-

Heating mantle

-

Magnetic stirrer

-

Schlenk line for inert atmosphere (Argon or Nitrogen)

-

Centrifuge

Procedure:

-

Add the desired amount of this compound precursor and 20-40 mL of 1-octadecene to a three-neck flask equipped with a magnetic stirrer, condenser, and thermocouple.[6][8]

-

Degas the mixture under vacuum at approximately 70-120°C for 1 hour to remove water and oxygen.[6][9]

-

Switch the atmosphere to inert gas (Argon or Nitrogen).

-

Heat the solution to the desired reflux temperature (e.g., 310-320°C for 1-octadecene) at a controlled heating rate (e.g., 4-5°C/min).[4][6] The particle size can be controlled by adjusting the heating rate and final temperature.[2][7]

-

Maintain the reaction at the reflux temperature for a specific aging time (e.g., 30-60 minutes). Longer aging times generally lead to larger nanoparticles.[4][6]

-

After the aging period, cool the reaction mixture to room temperature.

-

Add a sufficient amount of a non-polar solvent like hexane to the cooled solution.

-

Precipitate the MnO nanoparticles by adding an anti-solvent such as acetone or ethanol.

-

Collect the nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with a hexane/ethanol mixture to remove excess oleic acid and solvent.

-

Dry the final product under vacuum. The resulting nanoparticles can be dispersed in non-polar solvents for storage and characterization.[4]

Influence of Reaction Parameters on Nanoparticle Properties

The precise control over MnO nanoparticle characteristics is a key advantage of the this compound decomposition method.[1] The final size, shape, and crystallinity are dictated by several experimental variables, which can be tuned to meet the requirements of specific applications.[2][7]

Table 1: Summary of Reaction Parameters and Their Effect on MnO Nanoparticle Size

| Precursor(s) | Solvent / Surfactant(s) | Temperature Profile | Resulting NP Size | Reference(s) |

| Manganese Acetate, Oleic Acid | 1-Octadecene | 180°C for 2h (in situ complex formation), then 310°C for 45 min | 15-20 nm | [4] |

| This compound | 1-Hexadecene | Reflux (~280°C) for 60 min | ~10 nm | [6] |

| This compound | 1-Octadecene | Reflux (~318°C) for 60 min | ~17 nm | [6] |

| Mn(II) Acetylacetonate | Oleylamine, Dibenzyl Ether | Ramp at 20°C/min, hold at 300°C for 5 min | 23 ± 9 nm | [7] |

| Mn(II) Acetylacetonate | Oleylamine, Dibenzyl Ether | Ramp at 10°C/min, hold at 300°C for 30 min | ~35 nm (estimated from data) | [7] |

| Mn(II) Acetylacetonate | Oleylamine, Oleic Acid, 1-Octadecene | 300°C | 20-500 nm (size increases with temperature) | [9][10] |

As shown, increasing the reaction temperature, extending the reaction time, or using a solvent with a higher boiling point generally results in larger nanoparticles.[2][6] Conversely, faster heating rates tend to produce smaller nanoparticles.[7] The ratio of ligands, such as oleic acid to oleylamine, can also influence the final size and shape of the nanocrystals.[1][11]

Applications in Drug Development and Diagnostics

Manganese oxide nanoparticles are of significant interest in the biomedical field, particularly as T1-weighted contrast agents for Magnetic Resonance Imaging (MRI) and as vehicles for drug delivery.[3][12][13] Their utility in oncology is often linked to the specific conditions of the tumor microenvironment (TME), which is characterized by low pH and elevated levels of hydrogen peroxide (H₂O₂).[14]

In these applications, MnO nanoparticles can be oxidized to MnO₂. MnO₂ nanosystems are designed to be stable in normal physiological conditions but degrade in the acidic TME.[14] This degradation releases Mn²⁺ ions, which are highly effective T1 MRI contrast agents, allowing for tumor-specific imaging.[12][13] Furthermore, the reaction of Mn²⁺ with endogenous H₂O₂ produces oxygen, which can alleviate tumor hypoxia and enhance the efficacy of oxygen-dependent treatments like photodynamic therapy (PDT) and radiotherapy (RT).[14]

Mechanism of Action in the Tumor Microenvironment

The following diagram illustrates the theranostic mechanism of a drug-loaded manganese dioxide nanoparticle within a tumor.

Caption: Theranostic mechanism of MnO₂ nanoparticles in the tumor microenvironment.

This dual-functionality allows for simultaneous diagnosis and targeted therapy, making manganese-based nanoparticles a promising platform for developing advanced cancer treatments.[12][14] The ability to synthesize these nanoparticles with high precision using the this compound precursor method is fundamental to realizing their clinical potential.

References

- 1. This compound | 23250-73-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tuning the size and composition of manganese oxide nanoparticles through varying temperature ramp and aging time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00991A [pubs.rsc.org]

- 13. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 14. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Manganese Oleate via the Ion Exchange Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese oleate is a crucial metal-organic precursor for the synthesis of monodisperse manganese-based nanoparticles, which have wide-ranging applications in catalysis, biomedical imaging, and energy storage. The ion exchange method stands out as a robust, scalable, and efficient route for producing high-purity this compound. This guide provides an in-depth overview of the core principles, a detailed experimental protocol, and a summary of the quantitative parameters involved in this synthesis technique.

Core Principles of the Ion Exchange Method

The synthesis of this compound via the ion exchange method is a straightforward double displacement reaction. It involves reacting a manganese salt, typically manganese (II) chloride (MnCl₂), with an alkali metal oleate, such as sodium oleate.[1] The reaction is performed in a two-phase solvent system, which facilitates the separation of the desired organic-soluble product from the aqueous-soluble inorganic byproducts.[1][2]

The fundamental chemical reaction is as follows:

MnCl₂(aq) + 2Na(C₁₈H₃₃O₂)(org) → Mn(C₁₈H₃₃O₂)₂(org) + 2NaCl(aq)

In this reaction, the manganese ions (Mn²⁺) from the manganese salt exchange with the sodium ions (Na⁺) from the sodium oleate. The resulting this compound is insoluble in the aqueous phase and preferentially dissolves in the organic solvent, while the sodium chloride byproduct remains in the aqueous phase. This phase separation is key to the simplicity and high purity of the final product.[1]

Caption: Ion exchange reaction pathway for this compound synthesis.

Experimental Protocol and Data

The following protocol is adapted from established literature and provides a reliable method for synthesizing manganese (II) oleate.[2]

Detailed Experimental Protocol

Materials:

-

Manganese (II) chloride (MnCl₂)

-

Sodium oleate

-

Hexane

-

Ethanol

-

Deionized water

-

Acetone

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve manganese (II) chloride and sodium oleate in a solvent mixture of deionized water, ethanol, and hexane.

-

Reaction: Heat the mixture to reflux under constant mechanical stirring. The elevated temperature accelerates the ion exchange process.[1] Maintain the reflux for approximately 4 hours to ensure the reaction goes to completion.[2]

-

Phase Separation: After cooling the mixture to room temperature, transfer it to a separatory funnel. The organic layer (upper layer, containing this compound in hexane) will separate from the aqueous layer (lower layer, containing NaCl and unreacted precursors).

-

Product Isolation: Carefully collect the upper organic layer.

-

Purification:

-

Evaporate the hexane from the collected organic layer, typically using a rotary evaporator.

-

Wash the resulting waxy solid with acetone to precipitate the this compound and remove any remaining impurities.[2]

-

-

Drying: Dry the final waxy solid product in a vacuum oven overnight at room temperature to remove all residual solvents.[2]

Quantitative Data and Parameters

The following table summarizes the typical quantitative parameters used in a laboratory-scale synthesis of this compound.[2]

| Parameter | Value | Molar Amount | Purpose |

| Manganese (II) Chloride | Varies by scale | 40 mmol | Source of manganese (Mn²⁺) ions |

| Sodium Oleate | Varies by scale | 80 mmol | Source of oleate ligands; 1:2 molar ratio to MnCl₂ |

| Solvent System | |||

| Hexane | 140 mL | - | Organic phase solvent for this compound |

| Ethanol | 80 mL | - | Co-solvent to facilitate mixing |

| Deionized Water | 60 mL | - | Aqueous phase solvent for byproducts |

| Reaction Conditions | |||

| Temperature | Reflux | - | To increase reaction rate |

| Time | 4 hours | - | To ensure reaction completion |

| Agitation | Mechanical Stirring | - | To ensure adequate mixing of the two phases |

Experimental Workflow Visualization

The overall process can be visualized as a sequential workflow, from the initial preparation of reactants to the final isolation of the pure product.

Caption: Step-by-step experimental workflow for this compound synthesis.

Advantages and Applications

The ion exchange method for synthesizing this compound offers several distinct advantages, making it highly suitable for both laboratory research and industrial-scale production.[1]

-

High Purity: The two-phase reaction system allows for excellent separation of the product from water-soluble byproducts, resulting in a high-purity final product.[1]

-

Scalability: The procedure is straightforward and utilizes common laboratory equipment, making it easily scalable for producing larger quantities. One reported protocol demonstrated the synthesis of up to 40 grams of precursor using this method.[1]

-

Cost-Effectiveness: The reactants, such as manganese chloride and sodium oleate, are readily available and relatively inexpensive.[1]

-

Simplicity: The process requirements are simple, primarily involving heating, stirring, and standard extraction techniques.[1]

The primary application of the synthesized this compound is as a precursor in the thermal decomposition synthesis of manganese oxide (e.g., MnO, Mn₃O₄) nanoparticles.[1][3] The oleate ligand serves a dual role as both a manganese source and a capping agent, which controls the growth and prevents the aggregation of nanoparticles, allowing for the production of highly uniform and crystalline nanomaterials.[1]

References

Solvothermal Synthesis of Manganese Oleate Complex: A Technical Guide for Researchers

Abstract: The synthesis of well-defined nanomaterials is a cornerstone of advanced materials science, with significant implications for drug development, bioimaging, and catalysis. Among these, manganese-based nanoparticles have garnered substantial interest due to their unique magnetic and chemical properties. The manganese oleate complex stands out as a critical precursor for the production of highly uniform and crystalline manganese oxide nanoparticles.[1] This technical guide provides an in-depth overview of the solvothermal synthesis of the this compound complex and its subsequent conversion into manganese-based nanoparticles. It details experimental protocols, summarizes key reaction parameters, and outlines standard characterization techniques, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Solvothermal Synthesis

Solvothermal synthesis is a versatile and widely adopted method for preparing a broad range of nanomaterials. The technique involves a chemical reaction in a closed system, typically a Teflon-lined stainless steel autoclave, where a solvent is subjected to temperatures above its boiling point, leading to elevated pressure.[2] These conditions facilitate the dissolution and reaction of precursors, enabling precise control over the size, shape, and crystallinity of the resulting nanoparticles.[3]

In the context of this compound, the synthesis can proceed via two main pathways: a direct synthesis to form the metal-oleate complex, or a one-pot process where the complex forms in-situ and subsequently decomposes to form nanoparticles. The oleate ligand is crucial, serving not only as a source of manganese but also as a capping agent that modulates nanoparticle growth and ensures colloidal stability.[1]

Experimental Workflow and Protocols

The general workflow for synthesizing manganese-based nanoparticles via the oleate complex route involves the preparation of the precursor, the solvothermal reaction itself, and subsequent purification of the product.

Caption: General experimental workflow for solvothermal synthesis.

Protocol 1: Synthesis of Manganese (II) Oleate Precursor

This protocol focuses on the initial formation of the metal-oleate complex, which can be isolated before being used for nanoparticle synthesis.

-

Reaction Setup: In a multi-neck flask, combine a manganese salt (e.g., 40 mmol manganese(II) chloride) and sodium oleate (e.g., 80-120 mmol) in a refluxing solvent mixture of hexane (140 mL), ethanol (80 mL), and water (60 mL).[4]

-

Reaction: Heat the mixture and maintain it at reflux for 4 hours with vigorous stirring.[4]

-

Isolation: After cooling, the this compound complex, which is soluble in the upper hexane layer, is separated.

-

Purification: The hexane is evaporated, and the resulting waxy solid is washed with a solvent like acetone to precipitate the complex, which is then dried in a vacuum oven.[4]

Protocol 2: One-Pot Solvothermal Synthesis of MnO Nanoparticles

This approach combines the formation of the this compound complex and its thermal decomposition into manganese oxide (MnO) nanoparticles in a single continuous process.

-

Reaction Setup: Add dry manganese (II) acetate (Mn(CH₃COO)₂) to a reaction mixture containing tri-n-octylamine and oleic acid at room temperature under a nitrogen atmosphere.[2]

-

Solvothermal Reaction: The mixture is rapidly heated to 320°C and held at this temperature for 1 hour in a sealed autoclave.[2] Oleic acid acts as a surfactant, while tri-n-octylamine serves as the high-boiling organic solvent.[2]

-

Purification: After the reaction, the autoclave is cooled to room temperature. The mixture is then extracted with hexane and the nanoparticles are precipitated by adding ethanol.[2] This process can yield uniform MnO nanocrystals with an efficiency of up to 80%.[2]

Key Reaction Parameters and Data

The properties of the final nanoparticles are highly dependent on the reaction conditions.[5] Controlling these parameters is essential for achieving desired outcomes such as specific particle sizes or morphologies.[3][6]

Table 1: Summary of Solvothermal Synthesis Parameters and Outcomes

| Manganese Precursor | Ligand/Solvent(s) | Temperature (°C) | Time (h) | Product | Avg. Size (nm) | Reference |

|---|---|---|---|---|---|---|

| Mn(CH₃COO)₂ | Oleic Acid / Trioctylamine | 320 | 1 | MnO | Uniform | [2] |

| Mn(II) Acetate | Oleic Acid | 180 | 2 | Mn-Oleate Complex | N/A | [1] |

| Mn Oleate | Oleic Acid / 1-Octadecene | 320 | N/A | MnO | 8 | [7] |

| Mn Oleate / Fe Oleate | Oleic Acid / 1-Octadecene | 365 | 1.5 | MnFe₂O₄ | 10 | [4] |

| Mn(CH₃COO)₂·4H₂O | Thioacetamide / Oleylamine | 220 | 2 | α-MnS | 17 |[6] |

Caption: Influence of reaction parameters on final nanoparticle properties.

An increase in reaction temperature or time generally leads to an increase in particle size.[5] The choice of solvent and the nature of the manganese precursor can significantly influence the morphology and crystal phase of the final product.[6]

Characterization and Analysis

A suite of analytical techniques is required to confirm the synthesis of the this compound complex and to characterize the resulting nanoparticles.

Caption: A typical characterization pathway for synthesized nanoparticles.

Table 2: Key Characterization Techniques and Their Applications

| Technique | Information Obtained | Typical Observations for Mn-Oleate Derived Nanoparticles |

|---|---|---|

| X-Ray Diffraction (XRD) | Determines the crystalline structure, phase composition, and average crystallite size of the material.[2] | Diffraction patterns corresponding to MnO or other manganese oxide phases confirm the successful conversion of the precursor.[5] |

| Transmission Electron Microscopy (TEM) | Provides direct visualization of nanoparticle size, shape, and size distribution.[2] | Images reveal the morphology (e.g., spherical, cubic) and monodispersity of the synthesized nanoparticles.[6] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies chemical bonds and functional groups, particularly the coordination of the oleate ligand to the manganese center.[1] | Spectra confirm the presence of the carboxylate group from the oleate ligand bound to the nanoparticle surface, typically in a bidentate manner.[5] |

| Selected Area Electron Diffraction (SAED) | Reveals the crystallinity of the nanoparticles.[1] | Concentric rings in the diffraction pattern indicate a polycrystalline nature, which is common for materials synthesized via solvothermal methods.[1][6] |

Applications in Drug Development and Biomedical Research

This compound complexes are not typically used directly in therapies but are vital as precursors to functional nanomaterials with significant biomedical potential.

-

MRI Contrast Agents: Manganese oxide nanoparticles are well-regarded as T1 magnetic resonance imaging (MRI) contrast agents.[7] The manganese ions (Mn²⁺) possess a large electron spin and long electron relaxation times, which are favorable for enhancing MRI signals.[8]

-

Drug Delivery Vehicles: The oleate-capped surface of the nanoparticles can be functionalized to carry therapeutic agents.[7] These systems can be designed for targeted drug delivery, potentially reducing systemic toxicity and improving treatment efficacy.[8]

-

Therapeutic Potential: Beyond imaging, manganese complexes and nanoparticles are being explored for their intrinsic therapeutic properties, including applications in anticancer, antimicrobial, and antifungal treatments.[9][10] The development of biocompatible manganese-based nanomaterials is an active area of research in nanomedicine.[7][8]

References

- 1. This compound | 23250-73-9 | Benchchem [benchchem.com]

- 2. Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tycorun.com [tycorun.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Solvothermal synthesis of manganese sulfides and control of their phase and morphology | Journal of Materials Research | Cambridge Core [cambridge.org]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Manganese complexes and manganese-based metal-organic frameworks as contrast agents in MRI and chemotherapeutics agents: Applications and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Can Mn coordination compounds be good candidates for medical applications? [frontiersin.org]

- 10. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Manganese Dioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese dioleate, a metal-organic compound, has garnered significant interest in various scientific and industrial fields. Its unique properties make it a valuable precursor in the synthesis of advanced materials, a potential component in catalytic systems, and a subject of study in toxicology and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of manganese dioleate, with a focus on quantitative data, experimental methodologies, and its role in biological systems.

Chemical Identity and Structure

Manganese dioleate is the manganese(II) salt of oleic acid. The oleate ligands, derived from the naturally occurring fatty acid, confer specific solubility and reactivity characteristics to the compound.

-

IUPAC Name: manganese(2+);bis((9Z)-octadec-9-enoate)[1]

-

Synonyms: Manganese(II) oleate, Manganese oleate[1][]

-

CAS Number: 23250-73-9[1]

-

Molecular Formula: C₃₆H₆₆MnO₄[1][]

Physical Properties

The physical properties of manganese dioleate are influenced by its long aliphatic chains, making it a waxy or greasy solid at room temperature. A summary of its key physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 617.84 g/mol | [] |

| Appearance | Brown, granular mass | [3] |

| Boiling Point | 360 °C at 760 mmHg | [] |

| Solubility | Insoluble in water. Soluble in oleic acid and ether. | [3] |

| Vapor Pressure | 3.7 x 10⁻⁶ mmHg at 25°C | [4] |

| Flash Point | 270.1°C | [4] |

Table 1: Physical Properties of Manganese Dioleate

Chemical Properties and Reactivity

Manganese dioleate exhibits reactivity characteristic of a metal carboxylate. The manganese center can participate in redox reactions, and the oleate ligands can be displaced or modified.

Thermal Decomposition

Manganese dioleate is a key precursor in the thermal decomposition synthesis of manganese oxide nanoparticles.[5] Upon heating in a high-boiling point solvent, it decomposes to form manganese oxide nanocrystals. The size and morphology of the resulting nanoparticles can be controlled by reaction parameters such as temperature, time, and the presence of surfactants. The thermal decomposition process generally follows the pathway:

Mn(C₁₈H₃₃O₂)₂ (s) → MnO (s) + other organic byproducts

The decomposition of manganese compounds, such as manganese dioxide, typically occurs in stages, with the final product depending on the temperature and atmosphere. For instance, MnO₂ decomposes to Mn₂O₃ and then to Mn₃O₄ at higher temperatures.[6]

Use in Catalysis

Manganese compounds are known for their catalytic activity in various organic reactions.[7] Manganese can exist in multiple oxidation states, making it an effective redox catalyst.[8] While specific catalytic applications of manganese dioleate are not extensively documented, its role as a precursor for catalytically active manganese oxide nanoparticles is well-established.[5] Manganese oxides are used in the oxidation of volatile organic compounds and other environmental remediation applications.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of manganese dioleate, based on established procedures for metal oleates.

Synthesis of Manganese Dioleate

This protocol describes a common method for the synthesis of manganese dioleate from a manganese salt and sodium oleate.

Materials:

-

Manganese(II) chloride (MnCl₂)

-

Sodium oleate

-

Ethanol

-

Hexane

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of manganese(II) chloride in a mixture of ethanol and deionized water.

-

Separately, dissolve a corresponding amount of sodium oleate in a mixture of ethanol and hexane.

-

-

Reaction:

-

Heat both solutions to approximately 70°C.

-

Slowly add the manganese(II) chloride solution to the sodium oleate solution with vigorous stirring.

-

A precipitate of manganese dioleate will form.

-

Continue stirring the mixture at 70°C for 2-4 hours to ensure complete reaction.

-

-

Purification:

-

Allow the mixture to cool to room temperature.

-

Separate the precipitate by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove any unreacted salts.

-

Wash the precipitate with ethanol to remove any excess oleic acid or other organic impurities.

-

-

Drying:

-

Dry the purified manganese dioleate product under vacuum at a slightly elevated temperature (e.g., 60°C) until a constant weight is achieved.

-

Characterization of Manganese Dioleate

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized manganese dioleate.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the characteristic functional groups of the oleate ligand and confirm its coordination to the manganese ion.

-

Procedure: A small amount of the dried manganese dioleate is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Expected Results: The spectrum will show characteristic peaks for the C-H stretching of the alkyl chains (around 2850-2950 cm⁻¹), the C=C stretching of the oleate double bond (around 1650 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the carboxylate group (typically in the regions of 1540-1570 cm⁻¹ and 1400-1440 cm⁻¹, respectively). The positions of the carboxylate peaks are indicative of its coordination mode to the manganese center.[9]

-

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability and decomposition profile of manganese dioleate.

-

Procedure: A small, accurately weighed sample of manganese dioleate is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight loss of the sample is recorded as a function of temperature.

-

Expected Results: The TGA curve will show a distinct weight loss step corresponding to the decomposition of the compound. The onset temperature of this decomposition indicates its thermal stability. The residual mass can be used to confirm the formation of manganese oxide.[6]

-

Role in Biological Systems and Drug Development

While manganese is an essential trace element for human health, excessive exposure can lead to a neurodegenerative disorder known as manganism, which shares symptoms with Parkinson's disease.[10][11][12] The toxicity of manganese is linked to its ability to disrupt cellular signaling pathways.

Manganese and Cellular Signaling

Manganese can interfere with several key signaling pathways within the central nervous system.[13][14] This is often due to its ability to accumulate in the basal ganglia.[15] The following diagram illustrates a simplified representation of some of the signaling pathways affected by elevated manganese levels.

References

- 1. Manganese dioleate | C36H66MnO4 | CID 9873816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Manganese in Plants: From Acquisition to Subcellular Allocation [frontiersin.org]

- 4. This compound|lookchem [lookchem.com]

- 5. scialert.net [scialert.net]

- 6. globethesis.com [globethesis.com]

- 7. alfachemic.com [alfachemic.com]

- 8. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Manganese in biology - Wikipedia [en.wikipedia.org]

- 11. Manganese Inorganic Compounds Toxicology [digitalfire.com]

- 12. Manganese Toxicity | Toxic Substances [u.osu.edu]

- 13. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Manganese Oleate Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of manganese oleate, a critical precursor in the synthesis of manganese-based nanoparticles for various applications, including drug delivery and medical imaging. This document details the experimental protocols for both the synthesis of the precursor and its subsequent thermal analysis, presents quantitative data in a structured format, and visualizes the key chemical pathways and workflows.

Introduction

This compound is a metal-organic compound that serves as a highly effective precursor in the synthesis of manganese oxide (MnO, Mn3O4) and other manganese-based nanoparticles.[1] The thermal decomposition of this compound is a widely utilized method for producing monodisperse nanoparticles with controlled sizes and shapes.[1] Understanding the thermal behavior of this precursor through thermogravimetric analysis (TGA) is paramount for controlling the synthesis process and tailoring the properties of the resulting nanomaterials for specific applications in research and drug development. TGA provides critical information on the decomposition temperatures, the nature of the decomposition process, and the composition of the final product.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of the this compound precursor and its subsequent thermogravimetric analysis.

Synthesis of this compound Precursor

A common and effective method for synthesizing this compound involves the reaction of a manganese salt with sodium oleate.[2]

Materials:

-

Manganese (II) chloride hexahydrate (MnCl2·6H2O)

-

Sodium oleate

-

Deionized water

-

Hexane

-

Ethanol

Procedure:

-

In a 250 mL round-bottom flask, combine 20 mmol of manganese (II) chloride hexahydrate, 60 mmol of sodium oleate, 30 mL of deionized water, 70 mL of hexane, and 40 mL of ethanol.[2]

-

Vigorously stir the reaction mixture at 70 °C for 4 hours under an inert atmosphere (e.g., argon).[2]

-

After the reaction is complete, allow the mixture to cool and the phases to separate.

-

Isolate the organic phase containing the this compound.

-

Wash the organic phase three times with deionized water to remove any byproducts.[2]

-

Remove the solvent under vacuum to obtain the this compound precursor as a waxy solid.

-

Dry the product in a vacuum oven at 100-150 °C.[3]

Experimental Workflow for this compound Synthesis:

Caption: Workflow for the synthesis of this compound precursor.

Thermogravimetric Analysis (TGA) Protocol

The thermal decomposition of the this compound precursor is analyzed using a thermogravimetric analyzer.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place a small amount of the dried this compound precursor (typically 5-10 mg) into an alumina or platinum TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to a final temperature of around 600-800 °C.

-

The heating rate can be varied, with a typical rate being 10 °C/min.[4] The heating rate can influence the shape and position of the TGA curve.[5][6]

-

The analysis should be performed under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study the decomposition process.[3] An oxidizing atmosphere like air can also be used to investigate the formation of different manganese oxides.

-

Record the mass of the sample as a function of temperature.

Data Presentation

The quantitative data obtained from the TGA of this compound is summarized in the table below. The decomposition process typically occurs in distinct stages.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| ~200 - 400 | ~14.5 | Initial decomposition of the oleate ligands, with a mass loss corresponding to the release of two molecules of CO2.[3] |

| ~400 - 600 | Variable | Further decomposition of organic residues and formation of the final manganese oxide product. |

| > 600 | Stable | The final residual mass corresponds to the manganese oxide product (e.g., MnO or Mn3O4). The theoretical residual mass for the complete conversion to MnO is approximately 11.5%. |

Note: The exact temperatures and weight loss percentages can vary depending on the specific experimental conditions such as heating rate and atmosphere.[5][7]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving the breakdown of the oleate ligands and the subsequent formation of manganese oxide.

Decomposition Pathway of this compound:

Caption: Simplified pathway for the thermal decomposition of this compound.

The decomposition is believed to be initiated by the cleavage of the carboxylate group from the manganese center. This is followed by a series of reactions involving the organic oleate chains, leading to the formation of various volatile byproducts and the nucleation and growth of the manganese oxide core.[1] The final manganese oxide phase (MnO or Mn3O4) is dependent on the reaction atmosphere and temperature.[8]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal behavior of this compound precursor. The data and protocols presented in this guide provide a foundational understanding for researchers and scientists working on the synthesis of manganese-based nanoparticles. By carefully controlling the experimental parameters informed by TGA, it is possible to achieve a high degree of control over the size, morphology, and composition of the resulting nanoparticles, which is crucial for their application in advanced fields such as targeted drug delivery and diagnostic imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]